N-Cyclopropylsulfamide
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Description
N-Cyclopropylsulfamide is a compound that falls within the broader category of sulfamides, which are characterized by the presence of a sulfonyl group attached to an amine. While the provided papers do not directly discuss N-Cyclopropylsulfamide, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as functionalized cyclopropanes, is described in the first paper. The process involves the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method is highly diastereoselective and enantioselective, which is crucial for the synthesis of chiral compounds. The highest levels of enantioselectivity were achieved using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst .
Molecular Structure Analysis
The molecular structure of sulfamide derivatives is critical in determining their reactivity and interaction with biological targets. The second paper discusses the synthesis of N-Aminosulfamides, which are peptidomimetics where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively. These modifications significantly alter the electronic and steric properties of the molecule, which can affect its biological activity .
Chemical Reactions Analysis
Chemical reactions involving sulfamide derivatives are diverse and can be tailored for specific applications. The third paper describes the synthesis of a small library of N-hydroxysulfamides, which were designed to target carbonic anhydrase isozymes. The introduction of different substituents on the sulfamide moiety can lead to variations in inhibitory potency against different isozymes, demonstrating the importance of chemical modifications in tuning the activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the type of substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of alkyl chains can increase the hydrophobicity of the molecule, which may influence its interaction with biological membranes or proteins .
Scientific Research Applications
Synthesis and Applications in Drug Development
- Sulfamoyl Moiety in Antimicrobial Agents : A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This research contributes to the understanding of how modifications in chemical structures can enhance antimicrobial properties (Darwish et al., 2014).
Related Compounds and Their Medical Applications
- Cyclophosphamide in Cancer Therapy : Research detailing the development and clinical applications of cyclophosphamide, a drug derived from nitrogen mustards, which is relevant for understanding the broader context of chemical compounds used in chemotherapy (Colvin Om, 1999).
- Sodium N-cyclohexylsulfamate in Food Industry : A paper discussing the use of Sodium N-cyclohexylsulfamate in the food industry, which is structurally related to N-Cyclopropylsulfamide. The study emphasizes the importance of accurate detection and control of such compounds in food (Niu Lie-qi, 2015).
Chemical Synthesis and Peptidomimetics
- N-Aminosulfamide Peptide Mimic Synthesis : Research on the synthesis of N-Aminosulfamide peptide mimics. This study is significant for understanding the methods of synthesizing complex molecules that mimic biological peptides (Turcotte et al., 2012).
properties
IUPAC Name |
(sulfamoylamino)cyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSKHUOAWDXMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylsulfamide | |
CAS RN |
154743-01-8 |
Source
|
Record name | N-cyclopropylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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